5-Methyl-6-methylidenecyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-methylidenecyclohexa-1,3-diene is a conjugated diene with the molecular formula C7H8 It is characterized by its unique structure, which includes a cyclohexadiene ring with methyl and methylene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-6-methylidenecyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the base-induced elimination of hydrogen halide from an allylic halide. This method is often used for preparing conjugated dienes . Another method includes the acid-catalyzed double dehydration of 3-methyl-1,3-butanediol, which is used industrially for the production of similar compounds .
Industrial Production Methods
Industrial production methods for conjugated dienes like this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-6-methylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens (e.g., bromine), hydrogen halides (e.g., HBr), and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products .
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-methylidenecyclohexa-1,3-diene has several scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less documented, similar compounds are often studied for their potential biological activity and therapeutic uses.
Wirkmechanismus
The mechanism of action for 5-Methyl-6-methylidenecyclohexa-1,3-diene involves its reactivity as a conjugated diene. It can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component. The molecular targets and pathways involved in these reactions are primarily related to the formation of new carbon-carbon bonds through concerted mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexadiene: A simple conjugated diene with similar reactivity.
5-Methylcyclohexa-1,3-diene: Another methyl-substituted cyclohexadiene with comparable properties.
1,5,5,6-Tetramethyl-1,3-cyclohexadiene: A more heavily substituted diene with distinct steric and electronic effects.
Uniqueness
5-Methyl-6-methylidenecyclohexa-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both methyl and methylene groups on the cyclohexadiene ring provides distinct electronic and steric properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
88473-96-5 |
---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
5-methyl-6-methylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6,8H,1H2,2H3 |
InChI-Schlüssel |
BTCILYXBYQMJNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CC=CC1=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.